Negletein

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Negletein has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Acts as a neuroprotectant and enhances the action of nerve growth factors.

Medicine: Exhibits anti-inflammatory activity by inhibiting tumor necrosis factor-alpha and interleukin-1 beta.

Wirkmechanismus

Target of Action

Negletein, a flavonoid compound, primarily targets TNF-α and IL-1β , which are key players in the inflammatory response . It also interacts with amyloid precursor protein (APP) , a protein involved in Alzheimer’s disease .

Mode of Action

This compound exhibits its anti-inflammatory activity by inhibiting TNF-α and IL-1β . It also acts as a neuroprotectant, enhancing the action of nerve growth factor and inducing neurite outgrowth in PC12 cells . In the context of Alzheimer’s disease, this compound prevents the effects of ferric ammonium citrate on APP metabolism in SHSY5Y cells .

Biochemical Pathways

This compound affects the biochemical pathways involving TNF-α, IL-1β, and APP. It inhibits the iron-dependent formation of reactive oxygen species (ROS) and blocks the iron-induced oligomerization of amyloid beta 42 in vitro . This suggests that this compound may play a role in the oxidative stress pathway and the amyloid beta-metabolism pathway.

Pharmacokinetics

It is known that this compound is a chelator for iron , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

This compound’s inhibition of TNF-α and IL-1β results in promising anti-inflammatory activity . Its interaction with APP leads to a decrease in amyloid beta 42, a peptide involved in the formation of amyloid plaques in Alzheimer’s disease . Additionally, this compound enhances the action of nerve growth factor, leading to neurite outgrowth in PC12 cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of iron can enhance this compound’s effects on APP metabolism . The exact influence of other environmental factors on this compound’s action, efficacy, and stability is still under investigation.

Biochemische Analyse

Biochemical Properties

Negletein interacts with various biomolecules, including enzymes and proteins, in biochemical reactions. It enhances the action of nerve growth factor and induces neurite outgrowth in PC12 cells . This compound also shows promising anti-inflammatory activity via inhibition of TNF-α and IL-1β, with IC50 values of 16.4 and 10.8 μM, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the action of nerve growth factor and inducing neurite outgrowth in PC12 cells . It also exhibits anti-inflammatory activity by inhibiting TNF-α and IL-1β .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It enhances the action of nerve growth factor, induces neurite outgrowth in PC12 cells, and shows anti-inflammatory activity via inhibition of TNF-α and IL-1β

Metabolic Pathways

This compound is involved in certain metabolic pathways. It is synthesized from baicalin in a biotransformation pathway developed in engineered strains . The precursor baicalin is hydrolyzed by a β-glucuronidase to form the intermediate baicalein, then O-methyltransferases utilize this intermediate to synthesize this compound .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Negletein kann aus Baicalin synthetisiert werden, einem natürlich vorkommenden und kostengünstigen Vorläufer . Ein effizientes Verfahren beinhaltet eine zweistufige, einstufige Sequenz, bei der Baicalin mit konzentrierter Schwefelsäure in Methanol verestert und anschließend mit überschüssigem Natriumborhydrid behandelt wird . Ein weiterer Ansatz nutzt einen Biotransformationsweg in gentechnisch veränderten Stämmen von Escherichia coli, bei dem Baicalin durch β-Glucuronidase zu Baicalein hydrolysiert wird, das dann durch O-Methyltransferasen zu this compound methyliert wird .

Industrielle Produktionsmethoden

Das oben erwähnte Biotransformationsverfahren ist besonders vielversprechend für die industrielle Produktion aufgrund seiner Effizienz und der Verwendung kostengünstiger Substrate . Durch die Optimierung der Kulturbedingungen und die Regulierung der intrazellulären Synthese von S-Adenosylmethionin können die Titer von this compound deutlich erhöht werden, was die Massenproduktion möglich macht .

Analyse Chemischer Reaktionen

Negletein durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Alkylhalogenide . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte Flavonoidderivate, reduzierte Flavonoide und substituierte Flavonoide .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Vorläufer für die Synthese anderer Flavonoidderivate verwendet.

Biologie: Wirkt als Neuroprotektor und verstärkt die Wirkung von Nervenwachstumsfaktoren.

Medizin: Zeigt entzündungshemmende Aktivität durch Hemmung von Tumornekrosefaktor-alpha und Interleukin-1 beta.

Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere Mechanismen:

Eisenchelatisierung: This compound chelatiert Eisen und verhindert so eiseninduzierten oxidativen Stress und die Ansammlung von Amyloid-beta-Peptiden.

Hemmung von Entzündungspfaden: Es hemmt die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-alpha und Interleukin-1 beta.

Neuroprotektion: Verstärkt die Wirkung von Nervenwachstumsfaktoren und induziert Neuritenwachstum in neuronalen Zellen.

Vergleich Mit ähnlichen Verbindungen

Negletein ähnelt anderen Flavonoiden wie Oroxylin A und Wogonin . es ist aufgrund seiner spezifischen pharmakologischen Aktivitäten und höheren Wirksamkeit in bestimmten Anwendungen einzigartig. Zum Beispiel hat this compound im Vergleich zu Oroxylin A überlegene neuroprotektive Wirkungen gezeigt .

Liste ähnlicher Verbindungen

- Oroxylin A

- Wogonin

- Baicalein

- Chrysin

This compound zeichnet sich durch seine Kombination aus entzündungshemmenden, neuroprotektiven und krebshemmenden Eigenschaften aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht .

Eigenschaften

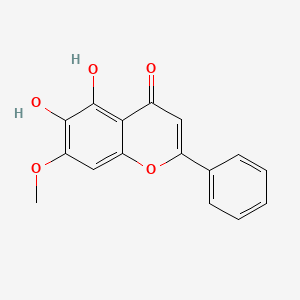

IUPAC Name |

5,6-dihydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-13-8-12-14(16(19)15(13)18)10(17)7-11(21-12)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHLHHDJRXJGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183736 | |

| Record name | Negletein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29550-13-8 | |

| Record name | Negletein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029550138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Negletein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

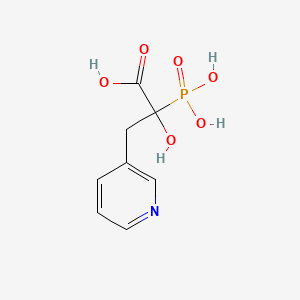

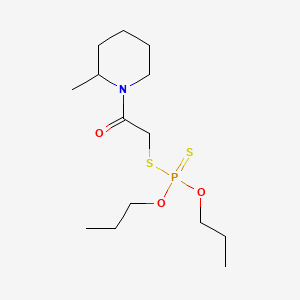

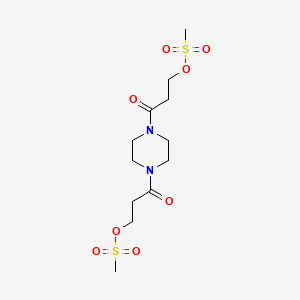

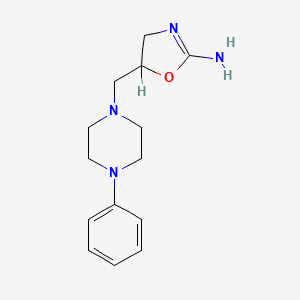

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

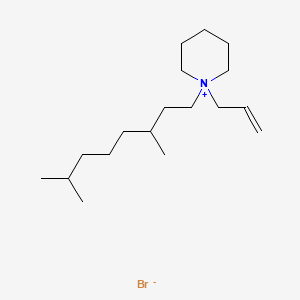

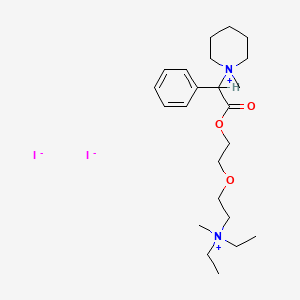

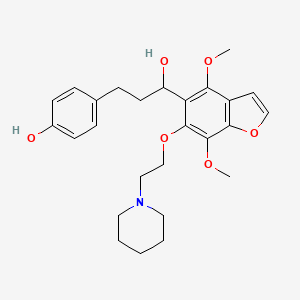

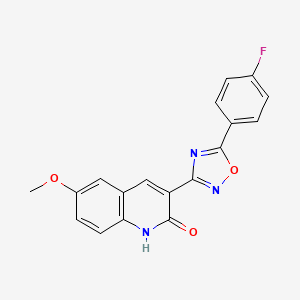

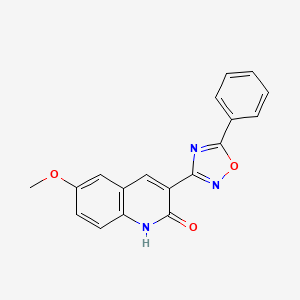

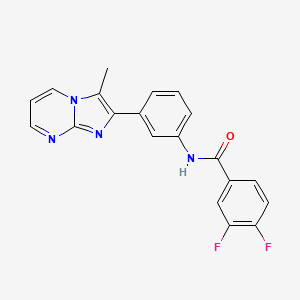

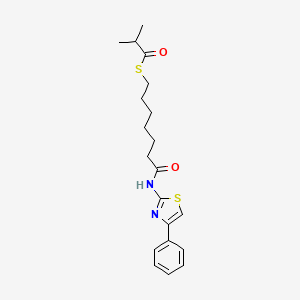

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)